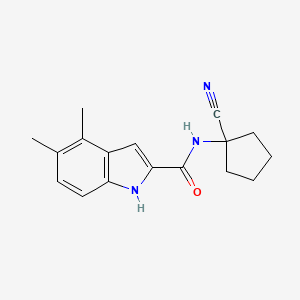![molecular formula C17H14ClFN2O3 B2453246 N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide CAS No. 2361816-95-5](/img/structure/B2453246.png)
N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide, commonly known as CFTR modulator, is a small molecule that is used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for the regulation of chloride ion transport across cell membranes, and mutations in the CFTR gene can cause cystic fibrosis (CF), a life-threatening genetic disorder. CFTR modulators have been developed to restore the function of mutated CFTR proteins, and thus, improve the symptoms of CF.
Mechanism of Action
N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide modulators work by restoring the function of mutated N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide proteins. N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide modulators bind to specific sites on the N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide protein and improve the transport of chloride ions across cell membranes. This improves the hydration of mucus in the lungs and other organs, which is a key symptom of CF.
Biochemical and Physiological Effects:
N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide modulators have several biochemical and physiological effects on the body. N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide modulators improve the transport of chloride ions across cell membranes, which improves the hydration of mucus in the lungs and other organs. This improves lung function and reduces the risk of lung infections in CF patients. N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide modulators also improve the absorption of nutrients in the digestive system, which can improve the nutritional status of CF patients.
Advantages and Limitations for Lab Experiments
N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide modulators have several advantages for lab experiments. N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide modulators are highly specific and can target specific mutations in the N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide gene. This allows researchers to study the function of N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide proteins in detail and to develop new treatments for CF. N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide modulators are also relatively easy to synthesize and purify, which makes them accessible to researchers. However, N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide modulators have some limitations for lab experiments. N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide modulators are expensive and may not be accessible to all researchers. N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide modulators may also have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
For N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide modulator research include the development of new N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide modulators that can target different mutations in the N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide gene. Researchers are also working to develop combination therapies that can target multiple mutations in the N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide gene. Additionally, researchers are studying the long-term effects of N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide modulators on CF patients and are working to develop new treatments that can address the underlying causes of CF.
Synthesis Methods
N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide modulators are synthesized using organic chemistry techniques, such as multi-step synthesis and purification methods. The synthesis of N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide modulators involves the use of various chemical reagents and solvents, and the final product is obtained after several purification steps. The synthesis of N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide modulators is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide modulators are used in scientific research to study the function of N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide proteins and to develop new treatments for CF. N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide modulators have shown promising results in clinical trials, and several N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide modulators have been approved by the US Food and Drug Administration (FDA) for the treatment of CF. N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide modulators are also used to study the mechanism of action of N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide proteins and to identify new drug targets for CF.
properties
IUPAC Name |
N-[5-[[2-(4-chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O3/c1-2-15(22)21-14-9-12(7-8-13(14)19)20-17(24)16(23)10-3-5-11(18)6-4-10/h2-9,16,23H,1H2,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUGBHBPTVQNGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC(=C1)NC(=O)C(C2=CC=C(C=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

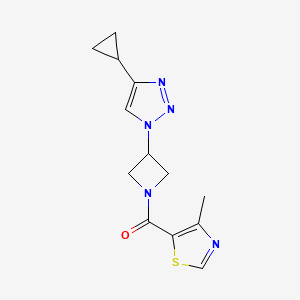

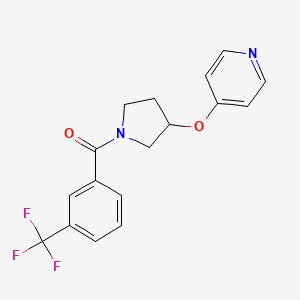
![N-(3-methoxyphenyl)-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B2453167.png)
![6-Acetyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2453169.png)
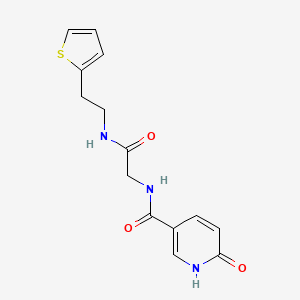
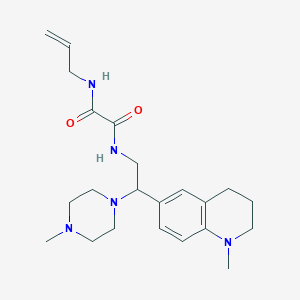
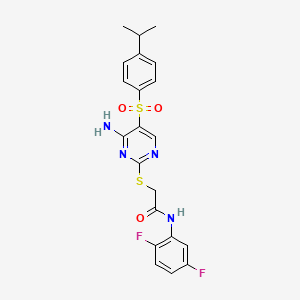
![N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2453175.png)
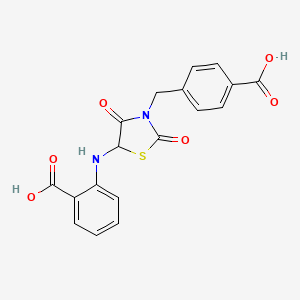
![2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2453179.png)
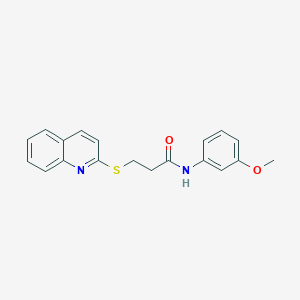
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2453181.png)
